molecular formula C6H3BrN4O2 B13036156 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B13036156
M. Wt: 243.02 g/mol
InChI Key: IMURAMNSGKKMNE-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a bromine atom at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The resulting intermediate is then subjected to cyclization with a suitable reagent, such as formamide or a formic acid derivative, to form the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present on the pyrazolopyrimidine core.

    Coupling Reactions: The carboxylic acid group at the 3-position can participate in coupling reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom with azide or thiol groups, respectively.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid, while reduction with LAH would produce the corresponding alcohol derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazole-pyridine fused structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds share the pyrazolopyrimidine core and have been studied for their potential as kinase inhibitors.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature an additional triazole ring and have shown promise in medicinal chemistry.

Uniqueness

5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is unique due to the presence of the bromine atom at the 5-position and the carboxylic acid group at the 3-position. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

5-bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3BrN4O2/c7-6-8-1-2-3(9-6)4(5(12)13)11-10-2/h1H,(H,10,11)(H,12,13)

InChI Key

IMURAMNSGKKMNE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)Br)C(=NN2)C(=O)O

Origin of Product

United States

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